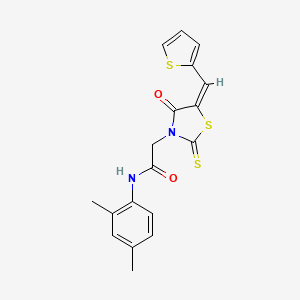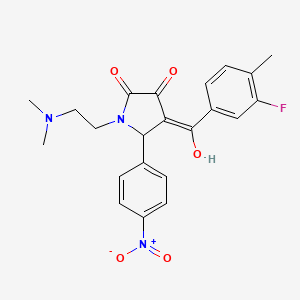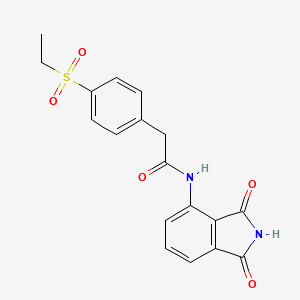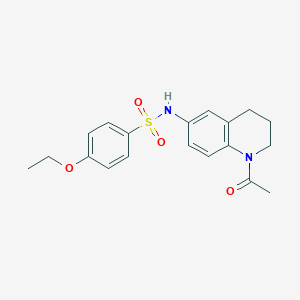
1-(4-甲氧基苯基)-5-甲基-N-(4-磺酰氨基苯基)-1H-1,2,3-三唑-4-甲酰胺
货号:
B2678408
CAS 编号:
878734-54-4
分子量:
387.41
InChI 键:
HLNPZEPEXAOHHZ-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions were carried out, and the yield of the product .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学研究应用
合成和结构分析
- 1-(4-甲氧基苯基)-5-甲基-N'-(2-氧代吲哚-3-亚烷基)-1H-1,2,3-三唑-4-甲酰肼的合成和结构分析涉及 1-(4-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰肼和吲哚-2,3-二酮在特定条件下的等摩尔当量反应。此过程产生高纯度的化合物,并通过核磁共振光谱和单晶 X 射线衍射提供对其分子结构的见解 (Kariuki 等人,2022 年)。
分子对接和细胞毒性
- 一项研究专注于设计、合成和评估 1-(4-甲氧基苯基)-N-取代苯基-1H-1,2,3-三唑-4-甲酰胺衍生物的抗癌活性。该研究展示了这些衍生物的合成及其对乳腺癌细胞系 MCF-7 和 MDA-MB-231 的评估。一些化合物表现出显着的细胞毒性,表明具有潜在的治疗应用。该研究还探索了与 EGFR 酪氨酸激酶蛋白相互作用和活性位点的对接研究,为进一步的药物开发提供了基础 (Shinde 等人,2022 年)。
抗炎活性
- 对新型 1-(4-甲氧基苯基)-5-(3,4,5-三甲氧基苯基)-1H-1,2,4-三唑-3-甲酰胺的研究显示出显着的抗炎活性。这些化合物与标准药物(例如吲哚美辛和塞来昔布)进行比较,显示出显着的消炎作用,且溃疡形成潜力低。这表明了一条有希望的途径,即开发具有减少副作用的新型抗炎剂 (Abdel-Aziz 等人,2014 年)。
缓蚀
- 已研究化合物 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑在盐酸介质中抑制低碳钢腐蚀的有效性。这项研究表明,即使在极低的浓度下,该化合物也能显着抑制腐蚀,突出了在保护金属免受酸性腐蚀方面的潜在应用。该化合物在钢表面的吸附遵循朗缪尔等温线,表明其具有强大且高效的相互作用机制 (Bentiss 等人,2009 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-16(20-21-22(11)13-5-7-14(26-2)8-6-13)17(23)19-12-3-9-15(10-4-12)27(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPZEPEXAOHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)ox...
Cat. No.: B2678327
CAS No.: 2138341-93-0
(E)-N-(2,4-dimethylphenyl)-2-(4-oxo-5-(thiophen-2-ylmet...
Cat. No.: B2678328
CAS No.: 637318-12-8
7-(2-hydroxy-3-isopropoxypropyl)-8-(isopropylamino)-3-m...
Cat. No.: B2678330
CAS No.: 941993-37-9
1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(m...
Cat. No.: B2678331
CAS No.: 2097931-91-2
![2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B2678327.png)


![1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2678331.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)
![(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B2678334.png)
![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)


![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)
![2-((1-(3-(2-(tert-butyl)-4-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2678345.png)
![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)

